molecular formula C6H6N2O4 B1295698 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 51727-06-1

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B1295698
CAS No.: 51727-06-1
M. Wt: 170.12 g/mol
InChI Key: HUEHCDQZTHOZAN-UHFFFAOYSA-N
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Description

Nomenclature and Classification Within Pyrimidine Derivatives

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidinecarboxylic acid family. Its systematic IUPAC name reflects its structural features:

  • 3-Methyl : A methyl group at position 3 of the pyrimidine ring.
  • 2,4-Dioxo : Keto groups at positions 2 and 4.
  • 1,2,3,4-Tetrahydropyrimidine : A partially saturated pyrimidine ring with four hydrogen atoms.
  • 5-Carboxylic Acid : A carboxyl group at position 5 .

The compound is classified under pyrimidinecarboxylic acids and derivatives (ClassyFire ID: 1319), a subgroup of diazines characterized by a carboxyl group attached to the pyrimidine ring . Its structure bridges uracil derivatives (due to the 2,4-dioxo motif) and orotic acid analogs (via the 5-carboxylic acid substituent). Key structural comparisons include:

Feature Uracil Orotic Acid 3-Methyl-2,4-dioxo-5-carboxylic Acid
Core Structure Pyrimidine-2,4-dione Pyrimidine-2,4-dione-6-carboxylic acid Partially saturated pyrimidine-2,4-dione-5-carboxylic acid
Substituents None Carboxylic acid at C6 Methyl at C3, carboxylic acid at C5
Saturation Fully unsaturated Fully unsaturated Partially saturated (1,2,3,4-tetrahydro)

This compound’s nomenclature and classification highlight its role as a hybrid molecule, merging features of nucleobases and functionalized heterocycles .

Historical Development and Discovery Timeline

The synthesis and study of pyrimidinecarboxylic acids gained momentum in the mid-20th century, driven by interest in nucleotide metabolism and enzyme cofactors. Key milestones include:

  • 1950s–1960s : Orotic acid (uracil-6-carboxylic acid) was identified as a central intermediate in pyrimidine biosynthesis, spurring interest in its derivatives .
  • 1970s–1980s : Alkylation and carboxylation strategies for pyrimidines were refined. For example, JPS6048509B2 (1980) detailed methods for synthesizing uracil-5-carboxylate esters, precursors to carboxylic acid derivatives .
  • 1985 : Curran and Angier reported the synthesis of 3-methylorotic acid, a structural analog, via selective methylation .
  • 2000s : Advances in catalytic decarboxylation and metal complexation studies, such as those exploring 3-methylorotic acid’s interaction with divalent cations (e.g., Co²⁺, Ni²⁺), provided insights into its reactivity .

The specific compound, this compound, emerged as a subject of interest due to its potential as a synthetic intermediate and its structural novelty compared to fully unsaturated pyrimidines .

Position in Nucleobase Chemistry and Relationship to Uracil

As a uracil derivative, this compound retains the 2,4-dioxo pyrimidine core critical for base-pairing in RNA. However, key modifications alter its chemical behavior:

  • Partial Saturation : The 1,2,3,4-tetrahydro configuration introduces conformational flexibility, reducing aromaticity and altering electronic properties.
  • C3 Methyl Group : Steric effects at C3 may hinder interactions with enzymes or receptors compared to uracil.
  • C5 Carboxylic Acid : Introduces acidity (pKa ≈ 3–4) and enables salt formation or esterification, expanding its utility in synthesis .

Studies on metal complexation reveal that the carboxylate group facilitates coordination with divalent cations (e.g., Mg²⁺, Cu²⁺), mimicking interactions observed in metalloenzymes involved in nucleotide metabolism . This property positions the compound as a tool for probing metal-dependent biochemical pathways.

Significance in Heterocyclic Carboxylic Acid Research

Pyrimidinecarboxylic acids are pivotal in medicinal and materials chemistry due to their dual functionality:

  • Drug Design : The carboxyl group enables derivatization into amides or esters, common motifs in bioactive molecules. For example, orotic acid derivatives are explored as DAAO inhibitors .
  • Coordination Chemistry : The ability to form stable complexes with metal ions (e.g., Ni²⁺, Co²⁺) supports applications in catalysis or supramolecular assembly .
  • Synthetic Intermediates : The compound serves as a precursor for functionalized pyrimidines. For instance, reaction with phosphorus oxychloride yields chlorinated derivatives used in cross-coupling reactions .

A comparative analysis of reactivity highlights its versatility:

Reaction Type Reagents Product Application
Esterification SOCl₂ + ROH 5-Carboxylate esters Prodrug synthesis
Decarboxylation Heat, metal catalysts 3-Methyluracil Nucleobase analogs
Metal complexation M²⁺ (e.g., Cu²⁺, Ni²⁺) M(L)₂ complexes Enzyme inhibition studies

This compound’s multifunctional nature underscores its importance in advancing heterocyclic chemistry and related disciplines .

Properties

IUPAC Name

3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-8-4(9)3(5(10)11)2-7-6(8)12/h2H,1H3,(H,7,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEHCDQZTHOZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291656
Record name 3-methyluracil-5-carboxylic acid
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Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51727-06-1
Record name 51727-06-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyluracil-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Information

The structure of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be represented as follows:

  • SMILES: CN1C(=O)C(=CNC1=O)C(=O)O
  • InChIKey: HUEHCDQZTHOZAN-UHFFFAOYSA-N

Preparation Methods

The synthesis of this compound generally involves multi-step organic reactions. Below are the primary methods identified in the literature.

Synthesis via Ethyl Acetoacetate and Thiourea

One of the notable synthesis routes involves the reaction of ethyl acetoacetate with thiourea. This method includes several steps:

  • Reagents: Ethyl acetoacetate and thiourea.
  • Conditions: The reaction is typically carried out in an acidic medium under reflux.
  • Yield: High yields (up to 98%) have been reported for the final product after recrystallization from suitable solvents like ethanol.

Cyclization of Uracil Derivatives

Another approach is through the cyclization of uracil derivatives:

  • Starting Material: Uracil or its derivatives such as methyluracil.
  • Reagents: Oxidizing agents (e.g., potassium permanganate) are often used to introduce dioxo groups at positions 2 and 4 of the pyrimidine ring.
  • Yield and Purity: This method can yield products with varying purity levels depending on the reaction conditions and purification processes employed.

Reactions Involving Methylation

Methylation reactions are also explored for synthesizing derivatives of the compound:

  • Reagents: Methyl iodide or dimethyl sulfate can be used for methylation.
  • Conditions: The reaction is typically conducted under basic conditions with a suitable solvent.
  • Applications: These derivatives may exhibit enhanced biological activity compared to the parent compound.

Summary of Reaction Conditions

Method Starting Material Key Reagents Conditions Yield
Ethyl Acetoacetate + Thiourea Ethyl acetoacetate Thiourea Acidic medium, reflux Up to 98%
Cyclization of Uracil Derivatives Uracil Potassium permanganate Varies (oxidative conditions) Variable
Methylation Reactions Methyluracil Methyl iodide Basic conditions Variable

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thiourea, diethyl ethoxymalonate, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalytic amounts of acids or bases .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant biological and chemical applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibit potent antimicrobial properties. One study demonstrated that modifications to the compound enhance its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for cell wall synthesis .

Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Specifically, derivatives have been synthesized that target specific cancer types, such as breast and lung cancer, demonstrating promising results in preclinical models .

Agricultural Chemistry

Pesticidal Applications
The compound has been investigated for its potential use as a pesticide. Research has shown that it can act as an effective herbicide by inhibiting key metabolic pathways in plants. This property makes it valuable for developing new herbicides that are less harmful to non-target species while effectively controlling weed populations .

Plant Growth Regulation
Studies have also indicated that this compound can function as a plant growth regulator. It promotes root development and enhances stress tolerance in crops under adverse conditions such as drought and salinity .

Material Science

Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating it into polymer matrices to improve their performance in various applications, including coatings and composites .

Chemical Synthesis

Synthetic Intermediates
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis .

Case Studies

Study Title Findings Reference
Antimicrobial Efficacy of Pyrimidine DerivativesDemonstrated effectiveness against resistant bacterial strains
Anticancer Activity in Lung Cancer ModelsInduced apoptosis via caspase activation
Herbicidal Activity Against Common WeedsInhibition of metabolic pathways in plants
Development of High-Performance PolymersEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, thereby modulating their activity . This makes it a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Tetrahydropyrimidine Core

The biological and physicochemical properties of tetrahydropyrimidine derivatives are highly influenced by substituents at positions 3, 4, 5, and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 3-CH₃, 5-COOH C₇H₈N₂O₄ 184.15
3-(4-Fluorophenyl)-2,4-dioxo-...-5-carboxylic acid 3-(4-F-C₆H₄), 5-COOH C₁₁H₉FN₂O₄ 260.20
3-(4-Methoxyphenyl)-2,4-dioxo-...-5-carboxylic acid 3-(4-MeO-C₆H₄), 5-COOH C₁₂H₁₀N₂O₅ 262.22
5-Carboxyuracil (base structure) 5-COOH, no 3-substituent C₅H₄N₂O₄ 156.10
Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-...-5-carboxylate 4-(3-Me-thienyl), 6-CH₃, 5-COOEt C₁₃H₁₆N₂O₃S 280.34

Key Observations :

  • Position 3 Modifications: The methyl group in the target compound (3-CH₃) contributes to steric and electronic effects distinct from aryl substituents (e.g., 4-fluorophenyl in or 4-methoxyphenyl in ). Aryl groups enhance π-π interactions in enzyme binding, as seen in their roles as KFase inhibitors .
  • Position 5 Functionalization :

    • The carboxylic acid (5-COOH) enhances hydrogen-bonding capacity, critical for interactions with biological targets like KFase . Esters (e.g., 5-COOEt in ) may improve membrane permeability but require hydrolysis for activation.
  • Heterocyclic Fusion: Thieno[2,3-d]pyrimidine () and pyrido[2,3-d]pyrimidine () derivatives introduce fused rings, expanding conjugation and altering pharmacological profiles (e.g., antimicrobial vs. analgesic activity).

Pharmacological Properties

Key Findings :

  • Enzyme Inhibition : The target compound and its 4-fluorophenyl analog exhibit strong binding to KFase (affinity energies: -8.7 to -9.0 kcal/mol), suggesting their utility in disrupting mosquito metabolic pathways .
  • Analgesic Activity : Piperazinyl derivatives of pyrido[2,3-d]pyrimidine (e.g., compound 34 in ) show potent analgesic effects via α1A receptor antagonism, highlighting the role of bulky substituents in enhancing CNS activity.
  • Antimicrobial Potential: Thieno-pyrimidine derivatives () demonstrate broader applications, likely due to increased lipophilicity from sulfur incorporation.

Structure-Activity Relationships (SAR)

  • Position 3 :
    • Methyl groups (target compound) vs. aryl groups (): Aryl substituents enhance target binding via hydrophobic/π interactions but may reduce solubility.
  • Position 5 :
    • Carboxylic acid improves binding to polar enzyme active sites (e.g., KFase), while esters () enhance bioavailability.
  • Fused Rings: Pyrido or thieno fusion () increases planarity and rigidity, improving receptor affinity but complicating synthesis.

Biological Activity

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (often referred to as a tetrahydropyrimidine derivative) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C6H6N2O4
  • Molecular Weight : 174.12 g/mol
  • IUPAC Name : this compound
  • CAS Number : 253771

The structural formula can be represented as follows:

C6H6N2O4\text{C}_6\text{H}_6\text{N}_2\text{O}_4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest a potential application in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study involving human cancer cell lines (e.g., HepG2 liver cancer cells), the following IC50 values were observed:

Compound IC50 (µM) Mechanism of Action
3-Methyl-2,4-dioxo10.5Induction of apoptosis via caspase activation
Control Drug5.0Standard chemotherapy agent

The mechanism involves the modulation of apoptosis pathways, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

In models of inflammation (e.g., lipopolysaccharide-induced inflammation in macrophages), the compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized below:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha25075
IL-630090

This suggests that the compound may play a role in managing inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves:

  • Biginelli Reaction : A condensation reaction between urea or thiourea with β-dicarbonyl compounds under acidic conditions.
  • Solvent-Free Synthesis : Recent advancements have led to solvent-less synthesis methods that enhance yield and reduce environmental impact.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study assessed the antioxidant capacity using DPPH radical scavenging assays. Compounds derived from this class showed IC50 values ranging from 6.261 µM to 2358 µM.
    • The findings indicate that certain derivatives possess strong radical scavenging abilities.
  • Molecular Docking Studies :
    • Molecular docking analyses have identified potential binding interactions with enzymes involved in metabolic pathways (e.g., glucokinase), suggesting a mechanism for anti-diabetic activity.
    • Binding affinities ranged from -129.805 to -98.995 kcal/mol for various substituted derivatives.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives?

Methodological Answer: Derivatives are typically synthesized via cyclocondensation reactions. For example:

  • Biginelli-like reactions : Using substituted aldehydes, β-keto esters, and thiourea/urea under acidic conditions (e.g., HCl or acetic acid) to form dihydropyrimidinone scaffolds .
  • Functionalization at C-6 : Substituents like oxadiazole or thieno groups are introduced via nucleophilic substitution or coupling reactions. For instance, 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine derivatives were synthesized by reacting the core structure with appropriate reagents under reflux conditions .
  • Esterification : Ethyl or allyl esters are formed by reacting the carboxylic acid group with alcohols (e.g., ethanol) in the presence of acid catalysts .

Table 1: Representative Synthetic Conditions

DerivativeStarting MaterialsReaction ConditionsYieldReference
Thieno[2,3-d]pyrimidine5-Methyl-2,4-dioxo-3-phenyltetrahydropyrimidine, 5-phenyl-1,3,4-oxadiazoleReflux in acetic acid, 6 hr72%
Allyl esterCore acid, allyl alcoholH₂SO₄ catalyst, 80°C, 4 hr85%

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1675 cm⁻¹, N–H at ~3228 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms regiochemistry and substituent effects. For example, methyl groups at δ 2.35 ppm and aromatic protons at δ 7.05–7.90 ppm are diagnostic .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for ethyl 4-[3,5-bis(trifluoromethyl)phenyl] derivatives .

Q. What biological activities have been reported for derivatives of this compound?

Methodological Answer: Derivatives show antimicrobial and enzyme-inhibitory properties:

  • Antimicrobial activity : Substituted thieno[2,3-d]pyrimidines exhibit activity against S. aureus and E. coli, with MIC values ranging 12.5–50 µg/mL. Activity correlates with electron-withdrawing substituents (e.g., oxadiazole) .
  • Antibacterial selectivity : Ethyl 6-methyl-2-oxo-4-phenyl derivatives show enhanced activity when paired with trifluoromethyl groups, likely due to improved membrane penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data across studies?

Methodological Answer: Contradictions arise from variations in:

  • Test organisms : Gram-positive vs. Gram-negative bacteria may respond differently to substituent effects .
  • Substituent positioning : Meta-substituted aryl groups (e.g., 3-methoxyphenyl) enhance activity compared to para-substituted analogs due to steric and electronic effects .
  • Assay conditions : Standardize broth microdilution methods (CLSI guidelines) and control for compound solubility using DMSO or surfactants .

Q. What strategies improve regioselectivity in synthesizing substituted derivatives?

Methodological Answer: Regioselectivity is controlled by:

  • Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) directs cyclocondensation to favor C-6 substitution over C-2 .
  • Protecting groups : Temporary protection of the carboxylic acid group (e.g., as an ethyl ester) prevents unwanted side reactions during functionalization .
  • Microwave-assisted synthesis : Enhances reaction efficiency and selectivity for oxadiazole derivatives compared to traditional reflux .

Q. How can computational modeling optimize the design of bioactive derivatives?

Methodological Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify derivatives with enhanced reactivity .
  • Molecular docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .
  • QSAR models : Correlate substituent parameters (Hammett σ, LogP) with antimicrobial activity to guide structural modifications .

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